1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride
Description
1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride (CAS: 1114596-44-9) is a piperidine derivative featuring a thiophene-based carbonyl substituent. Its molecular formula is C₁₀H₁₃ClN₂OS, with a molecular weight of 246.75 g/mol and a purity of ≥95% . This structural motif is relevant in medicinal chemistry, particularly in designing ligands for CNS targets or enzyme inhibitors due to the thiophene ring’s bioisosteric properties .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGTXWXHHAUNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride typically involves the reaction of 2-thiophenecarboxylic acid with piperidine in the presence of a coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amine group (-NH₂) in the piperidine ring exhibits nucleophilic reactivity under basic conditions. This allows for reactions with electrophilic reagents:
Key Data :
-
The hydrochloride salt dissociates in aqueous solutions, freeing the amine for reactivity .
-
Reactions often require deprotonation using bases like triethylamine or pyridine .
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes electrophilic substitution at the α-positions (C2/C5) due to electron-rich aromaticity:
Example Reaction :
Hydrolysis and Stability
The amide bond (thienylcarbonyl-piperidine) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Rate | Catalysts | Sources |
|---|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Thiophene-2-carboxylic acid + piperidinamine | Slow | Heat (80–100°C) | |
| Basic (NaOH, KOH) | Same as acidic, with salt formation | Moderate | None required |
Mechanism :
Crosslinking and Polymerization
The compound’s amine group participates in crosslinking reactions with multifunctional electrophiles (e.g., epoxides, isocyanates), forming hydrogels or polymer networks:
| Crosslinker | Application | Product Properties | Sources |
|---|---|---|---|
| Polyethylene glycol diacrylate | Biomedical scaffolds | Biodegradable, pH-sensitive matrices | |
| Glutaraldehyde | Tissue engineering | High mechanical strength |
Reaction Pathway :
Redox Reactions
The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Product | Conditions | Sources |
|---|---|---|---|
| H₂O₂ | Thiophene-S-oxide | Room temperature, acidic | |
| KMnO₄ | Thiophene-S,S-dioxide | Heating in H₂O/EtOH |
Impact : Oxidation modifies electronic properties, affecting drug-binding affinity in pharmacological contexts.
Coordination Chemistry
The amine and carbonyl groups act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes:
| Metal Ion | Coordination Site | Complex Structure | Sources |
|---|---|---|---|
| Zn²⁺ | N (amine), O (carbonyl) | Octahedral or tetrahedral geometries | |
| Cu²⁺ | N (amine) | Square planar complexes |
Application : Metal complexes are explored for catalytic or antimicrobial uses .
Scientific Research Applications
1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride involves its interaction with specific molecular targets. The thienylcarbonyl group can interact with enzymes or receptors, leading to modulation of their activity. The piperidinamine moiety can enhance the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Bioactivity: The 2-thienylcarbonyl group in the parent compound enhances π-π stacking and hydrogen-bonding capabilities compared to simpler benzyl (e.g., 1-(4-Chloro-benzyl)-piperidin-3-ylamine) or pyrimidinyl derivatives .
Molecular Weight and Solubility :
- Compounds with methylsulfanyl groups (e.g., CAS 1261231-74-6) show increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Stereochemical Considerations: Chiral analogs like (R)-3-Amino-1-benzylpiperidine (CAS 168466-84-0) highlight the importance of stereochemistry in receptor selectivity, a feature absent in the achiral parent compound .
Discontinuation Status :
- Unlike the discontinued parent compound (CAS 1114596-44-9), newer derivatives like CAS 1185307-01-0 remain available, suggesting ongoing interest in pyrimidine-based piperidinamines for drug discovery .
Pharmacological Relevance
Piperidinamine derivatives are prominent in medicinal chemistry due to their versatility in interacting with biological targets. For example:
- Thiophene-containing analogs (e.g., the parent compound) may mimic indole or phenyl groups in receptor binding, offering advantages in CNS drug design .
- Pyrimidinyl derivatives (e.g., CAS 1185307-01-0) are frequently used in kinase inhibitor development, leveraging their ability to occupy ATP-binding pockets .
Biological Activity
1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H15ClN2OS
- Molecular Weight : 232.76 g/mol
- CAS Number : 44120466
The compound features a thienylcarbonyl group attached to a piperidinamine moiety, which is significant for its biological interactions. The presence of the thienyl group may enhance the compound's ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. This compound may modulate various signaling pathways by:
- Binding to Receptors : The thienyl group may enhance binding affinity to certain receptors, influencing physiological responses.
- Inhibition of Enzymatic Activity : The piperidinamine structure can interact with enzymes critical in metabolic pathways, potentially leading to therapeutic effects.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, its analogs have shown significant anti-proliferative effects in non-small cell lung cancer (NSCLC) models, with IC50 values ranging from 1 µM to 10 µM.
- Neuroprotective Properties : Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains .
Anticancer Studies
A series of in vitro studies evaluated the effects of this compound on NSCLC cells:
- Study Design : Various analogs were tested against EGFR-mutant NSCLC cells.
- Findings : Significant anti-proliferative effects were observed through kinase inhibition. The compound's mechanism involves the disruption of signaling pathways essential for cancer cell survival.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5 | EGFR |
| Compound B | 8 | ALK |
| 1-(2-Thienylcarbonyl)-3-piperidinamine HCl | 7 | Multiple Kinases |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed in vitro against several pathogens:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The compound exhibited moderate antibacterial activity, with MIC values ranging from 50 µM to 100 µM against gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thienyl or piperidine moieties can significantly alter binding affinities and therapeutic profiles.
Key SAR Findings
- Thienyl Group Modifications : Alterations in the thienyl substituents can enhance receptor selectivity and potency.
- Piperidine Variants : Substituting different groups on the piperidine ring may improve stability and bioavailability.
Q & A
Q. What are the recommended synthetic routes for 1-(2-thienylcarbonyl)-3-piperidinamine hydrochloride, and how can reaction intermediates be characterized?
- Methodological Answer : The compound can be synthesized via acylation of 3-piperidinamine using 2-thienylcarbonyl chloride under inert conditions. Key steps include:
- Step 1 : React 3-piperidinamine with 2-thienylcarbonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Purify the product via recrystallization or column chromatography.
- Characterization : Use -/-NMR to confirm the acylated amine structure, FT-IR for carbonyl (C=O) stretching (~1650–1700 cm), and LC-MS for molecular ion verification. X-ray crystallography (using SHELX ) may resolve stereochemical ambiguities.
Q. How should researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against a certified reference standard.
- Stability Testing : Conduct accelerated degradation studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor decomposition via TLC or LC-MS.
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess degradation products .
- Storage Recommendations : Store in airtight containers at -20°C, desiccated, to prevent hydrolysis of the carbonyl group .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer :
- Step 1 : Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity. For example, HMBC can link the thienyl carbonyl carbon to the piperidinamine NH proton.
- Step 2 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations using Gaussian or ORCA).
- Step 3 : If ambiguity persists, crystallize the compound and solve the structure via single-crystal X-ray diffraction (SHELXL ).
Q. What experimental design considerations are critical for studying the compound’s biological activity in vitro vs. in vivo?
- Methodological Answer :
- In Vitro :
- Use cell-based assays (e.g., receptor binding or enzyme inhibition) with controls for solubility (DMSO concentration ≤0.1%) and cytotoxicity (MTT assay).
- Validate target engagement via siRNA knockdown or competitive binding assays.
- In Vivo :
- Optimize pharmacokinetics by evaluating bioavailability via oral/intravenous administration in rodent models. Monitor metabolite formation using LC-MS/MS.
- Address species-specific metabolic differences (e.g., cytochrome P450 activity) to reconcile in vitro-in vivo discrepancies .
Q. How can researchers address discrepancies in biological activity data across replicate studies?
- Methodological Answer :
- Step 1 : Audit experimental variables:
- Compound purity (re-test via HPLC).
- Assay conditions (pH, temperature, cell passage number).
- Step 2 : Perform statistical meta-analysis of replicates (e.g., Grubbs’ test for outliers) .
- Step 3 : If inconsistencies persist, validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
Method Development Questions
Q. What strategies optimize the scalability of the synthesis for gram-to-kilogram production without compromising yield?
- Methodological Answer :
- Process Chemistry :
- Replace dichloromethane with a greener solvent (e.g., ethyl acetate) for easier recycling.
- Use flow chemistry to enhance mixing and heat transfer during acylation.
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progress .
Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicological risks?
- Methodological Answer :
- Step 1 : Use software like Schrödinger’s Metabolite or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., piperidine ring oxidation or thiophene sulfoxidation).
- Step 2 : Validate predictions with in vitro hepatocyte assays or microsomal stability studies.
- Step 3 : Cross-reference with toxicity databases (e.g., PubChem ) to flag structural alerts (e.g., reactive metabolites).
Data Interpretation Challenges
Q. How should researchers interpret conflicting solubility data in different buffered systems?
- Methodological Answer :
- Step 1 : Measure equilibrium solubility in physiologically relevant buffers (PBS, simulated gastric fluid) using shake-flask or UV-plate methods.
- Step 2 : Analyze ionization states via pH-solubility profiling (pKa determination via potentiometric titration).
- Step 3 : Apply the Henderson-Hasselbalch equation to model pH-dependent solubility and identify optimal formulation conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
